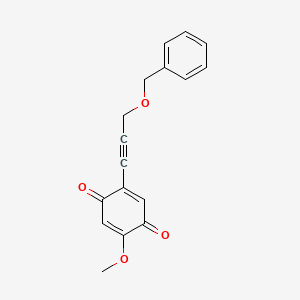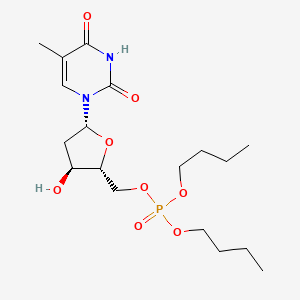
5'-Thymidylic acid, dibutyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Thymidylic acid, dibutyl ester: is a chemical compound that belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleoside monophosphates. It is an ester derivative of 5’-Thymidylic acid, which is a nucleotide used as a monomer in DNA. This compound is characterized by the presence of a thymine base attached to a deoxyribose sugar, which is further esterified with dibutyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, dibutyl ester typically involves the esterification of 5’-Thymidylic acid with butanol. This reaction can be catalyzed by acidic or basic conditions. Commonly, a strong acid like sulfuric acid or a strong base like sodium hydroxide is used to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of 5’-Thymidylic acid, dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed to accelerate the reaction. Additionally, the reaction mixture is often subjected to distillation to remove excess butanol and other by-products, thereby purifying the final ester product.
化学反应分析
Types of Reactions: 5’-Thymidylic acid, dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding 5’-Thymidylic acid and butanol. This reaction can be catalyzed by either acidic or basic conditions.
Transesterification: The ester can react with another alcohol to form a different ester and butanol. This reaction is typically catalyzed by acids or bases.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid (acidic hydrolysis), or sodium hydroxide (basic hydrolysis).
Transesterification: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products:
Hydrolysis: 5’-Thymidylic acid and butanol.
Transesterification: Different esters and butanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the ester.
科学研究应用
Chemistry: 5’-Thymidylic acid, dibutyl ester is used as a precursor in the synthesis of various nucleotides and nucleosides. It serves as a building block for the preparation of DNA analogs and other biologically active molecules.
Biology: In biological research, this compound is utilized in studies involving DNA synthesis and repair. It is also used in the development of nucleotide-based probes and assays for detecting specific DNA sequences.
Medicine: The compound has potential applications in the development of antiviral and anticancer therapies. It is used in the design of nucleotide analogs that can inhibit viral replication or interfere with cancer cell proliferation.
Industry: In the industrial sector, 5’-Thymidylic acid, dibutyl ester is employed in the production of specialty chemicals and pharmaceuticals. It is also used in the formulation of certain biochemical reagents and diagnostic kits.
作用机制
The mechanism of action of 5’-Thymidylic acid, dibutyl ester involves its incorporation into DNA during the synthesis process. The compound acts as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The esterified form of the nucleotide can be hydrolyzed to release the active 5’-Thymidylic acid, which is then incorporated into the DNA.
Molecular Targets and Pathways:
DNA Polymerases: The primary molecular target of 5’-Thymidylic acid, dibutyl ester is DNA polymerase, which facilitates its incorporation into DNA.
DNA Synthesis Pathway: The compound is involved in the DNA synthesis pathway, where it serves as a building block for the formation of new DNA strands.
相似化合物的比较
5’-Thymidylic acid: The parent compound, which lacks the esterified butyl groups.
Deoxythymidine monophosphate: Another nucleotide used in DNA synthesis, differing in the sugar moiety.
Thymidine monophosphate: A nucleotide with a similar structure but different functional groups.
Uniqueness: 5’-Thymidylic acid, dibutyl ester is unique due to its esterified form, which imparts different chemical properties and reactivity compared to its parent compound and other similar nucleotides. The esterification enhances its solubility in organic solvents and may influence its incorporation into DNA during synthesis.
属性
CAS 编号 |
130752-96-4 |
|---|---|
分子式 |
C18H31N2O8P |
分子量 |
434.4 g/mol |
IUPAC 名称 |
dibutyl [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C18H31N2O8P/c1-4-6-8-25-29(24,26-9-7-5-2)27-12-15-14(21)10-16(28-15)20-11-13(3)17(22)19-18(20)23/h11,14-16,21H,4-10,12H2,1-3H3,(H,19,22,23)/t14-,15+,16+/m0/s1 |
InChI 键 |
UXXLAGMYHSGZNX-ARFHVFGLSA-N |
手性 SMILES |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
规范 SMILES |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


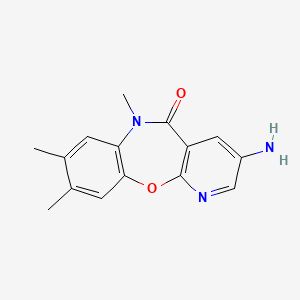
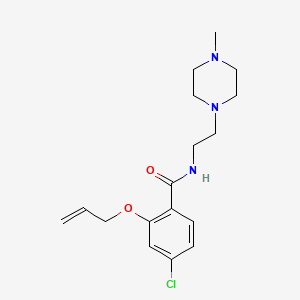
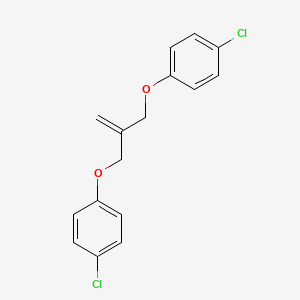


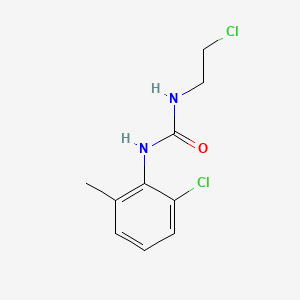
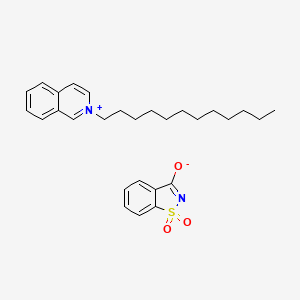

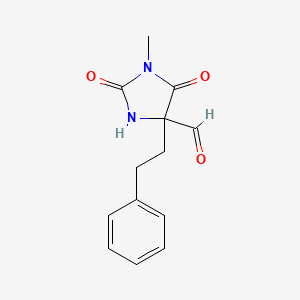
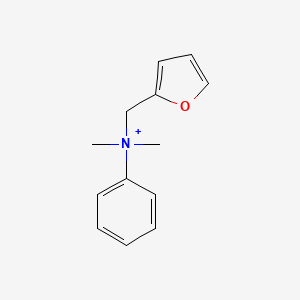
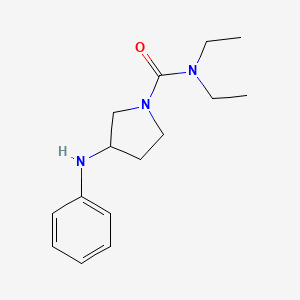
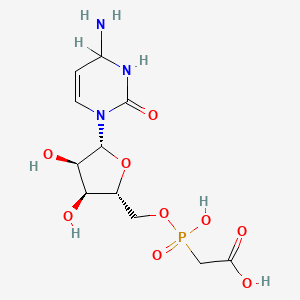
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
